(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone
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Overview
Description
(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrimidine ring and an indoline moiety, which are both common structures in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the specific targets and biological activities involved.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that the compound could have a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.
Formation of the Indoline Moiety: The indoline structure can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of the Two Moieties: The final step involves coupling the pyrimidine and indoline structures through a methanone linkage, which can be achieved using a variety of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form corresponding oxindoles.
Reduction: Reduction reactions can be performed on the pyrimidine ring to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
(6-Chloropyrimidin-4-yl)(2-methylindolin-1-yl)methanone: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyrimidine and indoline moieties also provides a distinct structural framework that can interact with various biological targets.
Properties
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-21-15-9-13(17-10-18-15)16(20)19-11(2)8-12-6-4-5-7-14(12)19/h4-7,9-11H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTUVJKJBXPNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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